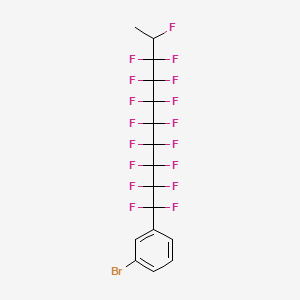
1-Bromo-3-(heptadecafluorodecyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(heptadecafluorodecyl)benzene is a chemical compound with the molecular formula C16H8BrF17. It is a brominated aromatic compound where a bromine atom is attached to a benzene ring, which is further substituted with a heptadecafluorodecyl group. This compound is known for its unique properties due to the presence of both bromine and a highly fluorinated alkyl chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(heptadecafluorodecyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(heptadecafluorodecyl)benzene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(heptadecafluorodecyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Products include biaryl compounds or other substituted aromatic systems.
Applications De Recherche Scientifique
1-Bromo-3-(heptadecafluorodecyl)benzene has several applications in scientific research:
Material Science: Used in the synthesis of fluorinated polymers and surfactants due to its hydrophobic and oleophobic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biological Studies: Investigated for its potential use in drug delivery systems and as a probe in biological assays due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(heptadecafluorodecyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The highly electronegative fluorinated chain influences the reactivity of the benzene ring, often enhancing the compound’s stability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a heptadecafluorodecyl chain.
1-Bromo-3-(perfluorooctyl)benzene: Contains a shorter perfluorinated chain compared to the heptadecafluorodecyl group.
Uniqueness
1-Bromo-3-(heptadecafluorodecyl)benzene is unique due to its long fluorinated alkyl chain, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Propriétés
Formule moléculaire |
C16H8BrF17 |
|---|---|
Poids moléculaire |
603.11 g/mol |
Nom IUPAC |
1-bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)benzene |
InChI |
InChI=1S/C16H8BrF17/c1-6(18)9(19,20)11(23,24)13(27,28)15(31,32)16(33,34)14(29,30)12(25,26)10(21,22)7-3-2-4-8(17)5-7/h2-6H,1H3 |
Clé InChI |
VNRCBROFCRRKOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(C(C(C(C(C1=CC(=CC=C1)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
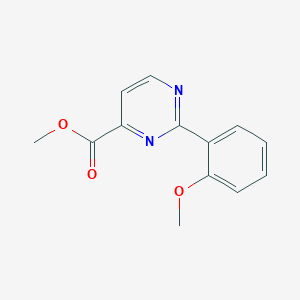
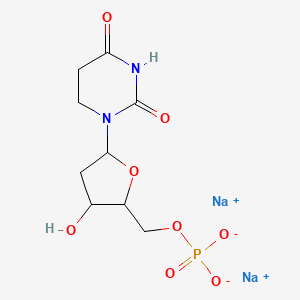

![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)

![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
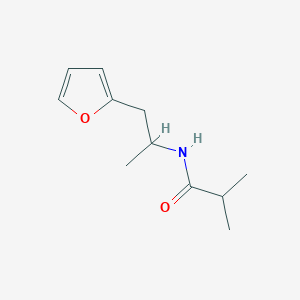
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)


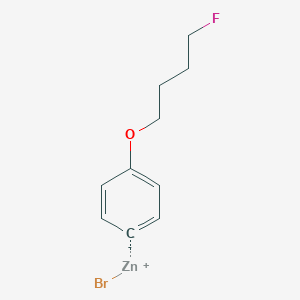
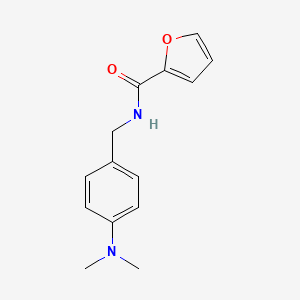
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
